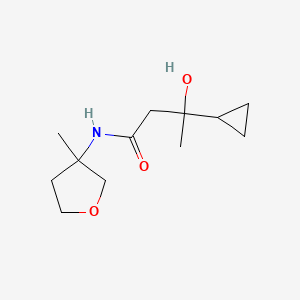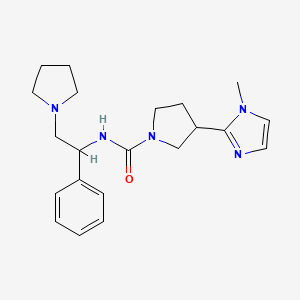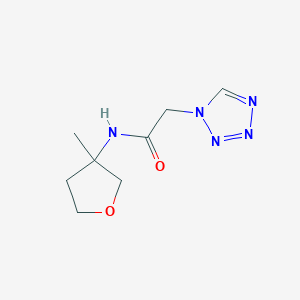
3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. The compound features a cyclopropyl group, a hydroxy group, and a methyloxolan group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide typically involves multi-step organic synthesis. One common method includes the reaction of cyclopropyl ketone with a suitable hydroxylamine derivative to form the corresponding oxime. This oxime is then reduced to the amine, which is subsequently reacted with a butanoyl chloride derivative to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine or pyridine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, distillation, and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The amide group can be reduced to form an amine.
Substitution: The cyclopropyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of cyclopropyl ketone derivatives.
Reduction: Formation of cyclopropyl amine derivatives.
Substitution: Formation of substituted cyclopropyl compounds.
Scientific Research Applications
3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may bind to an enzyme’s active site, altering its activity and affecting metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide
- 3-cyclopropyl-3-hydroxy-N-(2-methyloxolan-3-yl)butanamide
- 3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-2-yl)butanamide
Uniqueness
3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group and the methyloxolan moiety contributes to its stability and reactivity, making it a valuable compound for various applications.
Properties
IUPAC Name |
3-cyclopropyl-3-hydroxy-N-(3-methyloxolan-3-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3/c1-11(5-6-16-8-11)13-10(14)7-12(2,15)9-3-4-9/h9,15H,3-8H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNRKUHARORCQNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCOC1)NC(=O)CC(C)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(4-Chlorophenoxy)-1-[3-(1-methylpiperidin-4-yl)pyrrolidin-1-yl]ethanone](/img/structure/B7152757.png)
![N-[[4-fluoro-3-(methoxymethyl)phenyl]methyl]-3-(1-methylimidazol-2-yl)pyrrolidine-1-carboxamide](/img/structure/B7152766.png)
![N-[2-(2,3-dihydro-1H-inden-2-yl)ethyl]-4-pyrimidin-2-ylpiperazine-1-carboxamide](/img/structure/B7152776.png)
![1-benzoyl-N-[1-(oxolan-2-yl)propyl]pyrrolidine-2-carboxamide](/img/structure/B7152779.png)
![Imidazo[1,2-a]pyridin-6-yl-[4-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)piperazin-1-yl]methanone](/img/structure/B7152802.png)
![N-[4-[3-(1-methylimidazol-2-yl)pyrrolidine-1-carbonyl]-1,3-thiazol-2-yl]acetamide](/img/structure/B7152804.png)
![[2-(Methoxymethyl)-1,3-thiazol-4-yl]-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152817.png)
![3-Cyclopentyl-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]propan-1-one](/img/structure/B7152820.png)
![(1-Methylbenzotriazol-5-yl)-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]methanone](/img/structure/B7152822.png)
![2-methoxy-N-[3-methyl-1-[3-(1-methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxobutan-2-yl]benzamide](/img/structure/B7152828.png)
![[1-[3-(1-Methylimidazol-2-yl)pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]urea](/img/structure/B7152833.png)

![3-methyl-6-[3-(1-methylimidazol-2-yl)pyrrolidine-1-carbonyl]-1H-benzimidazol-2-one](/img/structure/B7152854.png)
